(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . This reaction is carried out in the presence of a copper catalyst, such as Cu(OTf)2, and a base like DBU in acetonitrile at 35°C. The resulting product is then converted to the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols. Substitution reactions can lead to a variety of trifluoromethyl-substituted derivatives.
Scientific Research Applications
(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group attached to a pyridine ring, used in similar applications.
2-fluoro-4-(trifluoromethyl)pyridine: A fluorinated pyridine derivative with applications in organic synthesis and catalysis.
Uniqueness
(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a carboxylic acid group. This combination of features provides distinct reactivity and binding properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C6H9ClF3NO2 |
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Molecular Weight |
219.59 g/mol |
IUPAC Name |
(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)3-1-4(5(11)12)10-2-3;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4+;/m1./s1 |
InChI Key |
HVLXETYBUCCRKX-HJXLNUONSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)C(F)(F)F.Cl |
Canonical SMILES |
C1C(CNC1C(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
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